N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline
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Overview
Description
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline is a complex organic compound that features a pyrazole ring, an aniline moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment of the Aniline Moiety: The aniline moiety can be introduced via nucleophilic substitution reactions where the pyrazole derivative reacts with aniline derivatives.
Dimethylation: The final step involves the dimethylation of the amino group using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminopyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring[][12].
N,N-Dimethyl-4-aminobenzaldehyde: Contains an aldehyde group instead of a pyrazole moiety.
Uniqueness
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N4 |
---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C14H20N4/c1-17(2)13-6-4-12(5-7-13)10-15-11-14-8-9-16-18(14)3/h4-9,15H,10-11H2,1-3H3 |
InChI Key |
RWWSXEDWSLGEOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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